Chelianthifoline

Description

Historical Context and Discovery

The discovery and characterization of cheilanthifoline represents a significant milestone in the systematic investigation of isoquinoline alkaloids from the Papaveraceae family. The compound was first isolated from various species of Corydalis, a genus known for its rich alkaloid content and traditional medicinal applications. Early crystallographic studies revealed that cheilanthifoline exists in dimeric forms through hydrogen bonding between hydroxy groups and methoxy oxygen atoms, providing crucial insights into its molecular organization and stability.

The historical significance of cheilanthifoline extends beyond its initial discovery to encompass its recognition in traditional medicine systems. Notably, the compound has been identified in Corydalis calliantha, a plant used in Bhutanese traditional medicine for malaria treatment. This traditional application provided the foundation for subsequent scientific investigations that validated the antimalarial properties of cheilanthifoline at the molecular level. The isolation of cheilanthifoline from Corydalis bungeana marked another important milestone, where it was identified alongside fifteen other alkaloids, demonstrating the compound's widespread distribution within the genus.

Archaeological and ethnobotanical evidence suggests that plants containing cheilanthifoline have been utilized by various cultures for centuries, though the specific identification of the active compound is a relatively recent achievement. The systematic chemical study of these traditional medicines led to the recognition that cheilanthifoline contributes significantly to the therapeutic effects observed in folk medicine practices. Furthermore, the compound's isolation from diverse geographical sources, including plants from western China, Central Asia, and the Himalayan region, indicates its evolutionary importance and widespread biosynthetic occurrence.

Classification as a Protoberberine Alkaloid

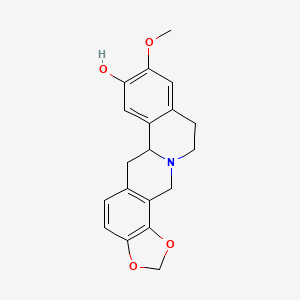

Cheilanthifoline belongs to the protoberberine alkaloid class, characterized by a distinctive tetracyclic ring system that fundamentally distinguishes it from other alkaloid families. The protoberberine classification encompasses compounds that possess a tetrahydroprotoberberine skeleton, which can be conceptualized as containing either a substituted phenethylamine or vanillylamine moiety depending on the analytical perspective. This structural framework places cheilanthifoline within a broader family of compounds that are predominantly found in plants of the Papaveraceae family, though they also occur in other botanical families.

The tetracyclic structure of cheilanthifoline specifically consists of a complex arrangement that includes quinolizidine, methylenedioxyphenethylamine, and catechol ether functional groups. This intricate molecular architecture is responsible for the compound's chemical stability and biological activity profile. The stereochemistry of cheilanthifoline is particularly noteworthy, as it exists primarily in the S-configuration, which significantly influences its interaction with biological targets and its overall pharmacological properties. The compound's classification as a benzylisoquinoline alkaloid further refines its taxonomic position within the broader alkaloid landscape.

Metabolically, cheilanthifoline is derived from S-reticuline, which serves as a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids. This biosynthetic relationship places cheilanthifoline within a well-defined metabolic network that includes other important alkaloids such as scoulerine, stylopine, and ultimately leads to more complex structures like protopine and sanguinarine. The enzymatic conversion of scoulerine to cheilanthifoline is catalyzed by cheilanthifoline synthase, a cytochrome P450 enzyme that introduces the characteristic methylenedioxy bridge formation. This enzymatic specificity further reinforces the compound's distinct position within the protoberberine alkaloid classification system.

Significance in Phytochemical Research

The significance of cheilanthifoline in contemporary phytochemical research extends across multiple dimensions, encompassing both fundamental chemical understanding and applied therapeutic development. Research investigations have consistently demonstrated that cheilanthifoline possesses a broad spectrum of biological activities, making it an attractive target for drug discovery and development programs. The compound's anti-inflammatory properties have been extensively documented, with studies showing significant modulation of inflammatory pathways and potential applications in treating inflammatory disorders.

The antimalarial activity of cheilanthifoline represents one of its most significant contributions to phytochemical research, particularly given the global burden of malaria and the ongoing challenges with drug resistance. Research has demonstrated that cheilanthifoline exhibits promising in vitro antiplasmodial activities against Plasmodium falciparum, with inhibitory concentration values ranging from 2.78 to 4.29 micromolar against both wild-type and multidrug-resistant strains. This activity profile positions cheilanthifoline as a potential lead compound for the development of new antimalarial agents, particularly important given the increasing resistance to existing therapeutic options.

The antibacterial properties of cheilanthifoline have also garnered significant research attention, with studies demonstrating effectiveness against various bacterial strains. This broad-spectrum antimicrobial activity suggests potential applications in treating bacterial infections and provides insights into the compound's mechanism of action at the cellular level. Additionally, the anti-acetylcholinesterase activity of cheilanthifoline has implications for neurodegenerative disease research, particularly in the context of Alzheimer's disease treatment where acetylcholinesterase inhibition represents a validated therapeutic approach.

From a biosynthetic perspective, cheilanthifoline serves as a crucial intermediate in understanding plant secondary metabolism and the evolution of chemical diversity in nature. The compound's role as a precursor to stylopine and its subsequent conversion to other alkaloids provides valuable insights into the metabolic networks that generate chemical complexity in plants. Research into cheilanthifoline synthase and related enzymes has contributed significantly to our understanding of cytochrome P450-mediated transformations in alkaloid biosynthesis, with implications for metabolic engineering and synthetic biology applications.

The structural complexity of cheilanthifoline has also made it an important subject for synthetic chemistry research, with efforts focused on developing efficient synthetic routes and understanding structure-activity relationships. These investigations have contributed to broader advances in synthetic methodology and have potential applications in generating synthetic analogs with improved therapeutic properties. The compound's study has thus become integral to advancing both fundamental chemical knowledge and practical therapeutic development, establishing it as a cornerstone compound in modern phytochemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

17-methoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-18-7-12-4-5-20-9-14-11(2-3-17-19(14)24-10-23-17)6-15(20)13(12)8-16(18)21/h2-3,7-8,15,21H,4-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXCQULKSPVRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings :

- Isothis compound and 2-O-desmethylthis compound are metabolites of protopine, formed via N5–C13 bridge closure during hepatic metabolism .

Functional Comparison with Anti-Influenza Compounds

Trolline (Alkaloid from Trollius chinensis)

| Property | This compound | Trolline |

|---|---|---|

| Source | Papaver rhoeas | Trollius chinensis |

| Mechanism | Noncompetitive H3N2 NA inhibition | TLR3/7 downregulation, TLR4 upregulation |

| Target Virus | H1N1, H3N2, H5N1 | H1N1 |

| Activity | Reduces cytopathic effects | Inhibits viral replication |

Insight : Trolline modulates toll-like receptor (TLR) pathways, unlike this compound’s direct NA inhibition, highlighting divergent antiviral strategies among alkaloids .

Flavonoids (Co-Occurring in Papaver rhoeas)

Quercetin-3-sophoroside and kaempferol derivatives co-occur with this compound in P. rhoeas extracts. While these flavonoids also inhibit NA, their activity is reduced compared to aglycone forms due to bulky sugar moieties . For example:

Preparation Methods

Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | Viridis BEH 2-EP (150 × 3.0 mm, 1.7 µm) |

| Mobile Phase | CO2:MeOH:ACN (70:21:9) + 20 mM ammonium formate |

| Flow Rate | 1.2 mL/min |

| Backpressure | 150 bar |

| Oven Temperature | 45°C |

| Detection | PDA (290 nm) and MS |

This method achieved baseline separation of seven alkaloids in <6 minutes with RSD <2.99% for intraday precision, suggesting its adaptability to this compound quantification.

Method Validation Metrics

- Linearity : R² ≥0.9997 across 0.1–100 µg/mL ranges for reference alkaloids

- LOD/LOQ : 0.03 µg/mL and 0.10 µg/mL, respectively, using MS detection

- Recovery : 98.2–102.4% in spiked plant matrices

Preparative-Scale Isolation via Centrifugal Partition Chromatography

The CPC protocol optimized for Chelidonium majus demonstrates scalability for this compound:

Solvent System Optimization

The chloroform/methanol/0.3M HCl (4:3:2 v/v/v) system in descending mode achieved stationary phase retention (Sf) of 70% at 1300 rpm, critical for resolving polar alkaloids. Key parameters:

| CPC Parameter | Analytical Scale (50 mL) | Preparative Scale (250 mL) |

|---|---|---|

| Flow Rate | 1.2 mL/min | 6 mL/min |

| Rotation Speed | 900 rpm | 1300 rpm |

| Run Time | 150 min | 150 min |

| Sample Loading | 50 mg | 500 mg |

This system yielded 1.29–7.13 mg of individual alkaloids from 500 mg crude extract, highlighting its potential for this compound isolation.

Elution Profile Challenges

Co-elution issues observed for chelidonine and protopine suggest this compound may require:

- Two-Dimensional CPC : Implementing HEMWat (7:3:5:5 hexane/ethyl acetate/methanol/water) in orthogonal mode

- pH Zone Refining : Adjusting mobile phase pH to 5.5–6.0 to exploit this compound’s pKa differences

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.